8-((3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one
Descripción
Propiedades
IUPAC Name |
6-[3-(5-fluoropyrimidin-2-yl)oxypyrrolidin-1-yl]sulfonyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-11-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN4O4S/c20-14-9-21-19(22-10-14)28-15-4-5-23(11-15)29(26,27)16-7-12-1-2-17(25)24-6-3-13(8-16)18(12)24/h7-10,15H,1-6,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XALZVDZKTHFJOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=C(C=N2)F)S(=O)(=O)C3=CC4=C5C(=C3)CCN5C(=O)CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as 1h-pyrrolo[2,3-b]pyridine derivatives, have been reported to exhibit potent activities againstfibroblast growth factor receptors (FGFR1, 2, and 3) . FGFRs play an essential role in various types of tumors, making them an attractive strategy for cancer therapy.
Mode of Action
The exact mode of action of this compound remains unknown due to the lack of specific research. Fluoropyrimidinones as a class have been investigated for their potential as antitumor agents. Their mechanism of action might involve targeting specific enzymes or DNA replication processes in cancer cells.
Biochemical Pathways
Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCg, and PI3K–Akt . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers.
Pharmacokinetics
The physicochemical parameters of pyrrolidine, a component of the compound, have been discussed in the context of drug discovery. Pyrrolidine allows efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional (3D) coverage due to the non-planarity of the ring.
Comparación Con Compuestos Similares
Structural Analogs with Quinolinone Cores
Table 1: Key Quinolinone Derivatives
Key Observations :
- The target compound’s sulfonyl-pyrrolidine-fluoropyrimidine substituent distinguishes it from analogs with aryl or alkyl groups at the 8-position. This may enhance water solubility compared to the lipophilic Compound 20 .
- Compound 10a’s dimethoxyquinoline and chlorophenylpyrimidine substituents suggest a focus on planar aromatic interactions, whereas the target compound’s flexible pyrrolidine linker may allow better target adaptability .
Pyrimidine-Containing Hybrids
Table 2: Pyrimidine-Based Heterocycles
Key Observations :
- The target compound’s 5-fluoropyrimidine moiety contrasts with the 2,4-difluorophenyl group in Compound 54m. Fluorine atoms in both cases improve metabolic stability and binding affinity .
- Compound 44g’s piperazine linker highlights the role of nitrogen-rich substituents in enhancing solubility, a feature shared with the target compound’s sulfonyl group .
Key Observations :
- The target compound’s sulfonylation step (if required) may face challenges in regioselectivity, whereas analogs like Compound 10a use straightforward condensation .
- Low yields (20–43%) in analogs suggest that complex heterocyclic synthesis often requires optimization, particularly for fluorinated derivatives .
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways for preparing 8-((3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one?
- Methodology :
- Stepwise synthesis : Begin with constructing the pyrrolo[3,2,1-ij]quinolin-4(2H)-one core via cyclization reactions, followed by sulfonylation at the 8-position using 3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidine under basic conditions (e.g., NaH in DMF at 0–5°C).
- Critical parameters : Control reaction temperature to avoid side reactions (e.g., decomposition of the fluoropyrimidine moiety) .
- Purification : Use column chromatography with gradient elution (hexane/ethyl acetate) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Analytical workflow :
- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., sulfonyl group at C8, fluoropyrimidinyloxy group at pyrrolidine-C3). Key signals: Fluorine-induced deshielding in pyrimidine protons (~δ 8.5 ppm) and sulfonyl-linked pyrrolidine protons (~δ 3.5–4.0 ppm) .
- HRMS : Confirm molecular ion ([M+H]⁺) and isotopic pattern (due to fluorine) .
- X-ray crystallography (if crystalline): Resolve stereochemistry of the pyrrolidine ring and sulfonyl linkage .
Q. What role does the 5-fluoropyrimidinyloxy group play in modulating physicochemical properties?
- Key effects :
- Electronic effects : Fluorine increases electron-withdrawing capacity, enhancing the electrophilicity of adjacent atoms (e.g., pyrimidine nitrogen), which may influence binding to biological targets .
- Stability : Fluorine reduces metabolic degradation (e.g., CYP450-mediated oxidation) compared to non-fluorinated analogs .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on biological activity?
- Experimental design :
- Systematic substitution : Synthesize analogs with variations in (i) fluoropyrimidine position (e.g., 5-fluoro vs. 6-fluoro), (ii) pyrrolidine linker length, and (iii) sulfonyl group replacement (e.g., carbonyl, phosphoryl).
- Biological assays : Test against target enzymes (e.g., kinase inhibition assays) and compare IC₅₀ values. Use molecular docking to correlate substituent effects with binding affinity .
Q. What methodologies are recommended for investigating the compound’s mechanism of action in cancer cell lines?
- Approach :
- In vitro profiling : Perform dose-response assays (MTT/WST-1) across cancer cell lines (e.g., HeLa, MCF-7) to determine cytotoxicity.
- Pathway analysis : Use Western blotting to assess apoptosis markers (e.g., caspase-3 cleavage) and phosphoproteomics to identify inhibited kinases .
- Resistance studies : Generate resistant cell lines via prolonged exposure and analyze genomic mutations (e.g., NGS) .
Q. How should contradictory data on solubility and bioavailability be resolved?
- Troubleshooting :
- Solubility enhancement : Test co-solvents (e.g., PEG-400) or formulate as nanoparticles (e.g., PLGA encapsulation). Measure solubility via shake-flask method .
- Bioavailability studies : Compare pharmacokinetic profiles (AUC, Cmax) in rodent models using oral vs. intravenous administration .
Q. What strategies mitigate instability of the sulfonyl-pyrrolidine linkage under physiological conditions?
- Stabilization methods :
- pH optimization : Conduct stability studies in buffers (pH 1–9) to identify degradation triggers (e.g., acidic hydrolysis).
- Prodrug design : Mask the sulfonyl group with enzymatically cleavable protecting groups (e.g., esterase-sensitive moieties) .
Q. How can computational methods guide target identification for this compound?
- In silico workflow :
- Pharmacophore modeling : Map electrostatic/hydrophobic features to potential targets (e.g., ATP-binding pockets in kinases).
- Molecular dynamics simulations : Assess binding stability over time (e.g., RMSD < 2 Å for >50 ns) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
